(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Overview
Description
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate is a useful research compound. Its molecular formula is C21H16O8 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves several steps, starting with the formation of the benzofuran core. This process might utilize intermediates like salicylic acid derivatives, followed by cyclization under acidic or basic conditions. The benzo[d][1,3]dioxole moiety can be introduced via a condensation reaction. The final acetoxy groups are added through esterification using acetic anhydride in the presence of a catalyst.
Industrial Production Methods: : For industrial-scale synthesis, optimization of reaction conditions is crucial. This includes the use of continuous flow reactors to enhance yield and purity, and process intensification techniques like microwave-assisted synthesis to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including oxidation (e.g., using oxidizing agents like KMnO₄), reduction (e.g., hydrogenation with Pd/C), and nucleophilic substitution (e.g., with nucleophiles like alcohols).
Common Reagents and Conditions: : Reactions are typically conducted under controlled conditions to prevent decomposition. Common reagents include bases like NaOH for nucleophilic substitutions and acids like H₂SO₄ for ester hydrolysis.
Major Products: : Products depend on reaction conditions. Oxidation may yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions produce derivatives with different functional groups, extending the compound's utility in synthesis.
Scientific Research Applications: This compound finds extensive applications across various domains:
Chemistry: : Utilized as a building block in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing biochemical pathways.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique structural features.
Industry: : Employed in the development of advanced materials, including resins and coatings, leveraging its stability and reactivity.
Mechanism of Action: The compound's effects arise from its ability to interact with biological targets:
Molecular Targets: : Potential targets include enzymes and receptors. The benzofuran core may facilitate binding to active sites, while the dioxole ring modulates interactions.
Pathways Involved: : It may affect signaling pathways, inhibiting or activating molecular processes. For instance, it could modulate oxidative stress response by influencing enzyme activity.
Comparison with Similar Compounds
Unique Features:
List of Similar Compounds
(Z)-2-benzylidenebenzofuran
Benzo[d][1,3]dioxole derivatives
Acetoxy-substituted benzofurans
Its distinct molecular architecture and multifaceted reactivity make (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate a compound of considerable interest in scientific research and industrial applications.
Properties
IUPAC Name |
[(2Z)-6-acetyloxy-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-7-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)25-9-15-16(28-12(2)23)6-4-14-20(24)19(29-21(14)15)8-13-3-5-17-18(7-13)27-10-26-17/h3-8H,9-10H2,1-2H3/b19-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBPSIKMDKXMGP-UWVJOHFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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